molecular formula C8H10N4 B13097731 5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine

5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine

Cat. No.: B13097731
M. Wt: 162.19 g/mol
InChI Key: NMDNOXIWVGGZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine typically involves the reaction of a pyrimidine derivative with an imidazole derivative. One common method involves the use of a base such as triethylamine to facilitate the reaction between the two components . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of dihydro derivatives.

Scientific Research Applications

5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4,5-dihydro-1H-imidazol-2-yl)methyl)pyrimidine is unique due to the combination of both imidazole and pyrimidine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it valuable in multiple research fields.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylmethyl)pyrimidine

InChI

InChI=1S/C8H10N4/c1-2-12-8(11-1)3-7-4-9-6-10-5-7/h4-6H,1-3H2,(H,11,12)

InChI Key

NMDNOXIWVGGZHA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)CC2=CN=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.